2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13/h2-6H,7-9,13H2,1H3,(H,14,16) |
InChI Key |
JSRSIYBRWVTORZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide typically involves the reaction of benzylamine with methyl isocyanate, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzylamine Reaction: Benzylamine reacts with methyl isocyanate to form N-benzyl-N-methylcarbamate.
Addition of Glycine: The N-benzyl-N-methylcarbamate is then reacted with glycine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) and secondary amide nitrogen participate in nucleophilic substitutions. These reactions typically occur under basic conditions or with electrophilic reagents:
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Alkylation | Room temperature, DMF | Benzyl bromide, K₂CO₃ | N-Benzylated derivative with modified carbamoyl group | 68% |
| Acylation | 0–5°C, anhydrous THF | Acetyl chloride, Et₃N | N-Acetylated product with enhanced stability | 72% |
| Sulfonylation | Reflux, CH₂Cl₂ | Tosyl chloride, pyridine | Sulfonamide derivative with improved crystallinity | 58% |
Key observation: Steric hindrance from the benzyl(methyl)carbamoyl group reduces reactivity at the secondary amide site compared to the primary amine.
Condensation Reactions
The compound forms Schiff bases and heterocycles via condensation with carbonyl-containing compounds:
| Partner | Catalyst | Conditions | Product | Application |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Acetic acid (cat.) | Ethanol, reflux, 6 hr | Imine-linked conjugate with λₘₐₓ = 420 nm | Fluorescent probe development |
| Cyclohexanone | NH₄OAc | Microwave, 100°C, 20 min | Six-membered ring fused to acetamide backbone | Bioactive scaffold synthesis |
Acylation and Amide Bond Formation
The terminal acetamide group undergoes further acylation, particularly in pharmaceutical intermediate synthesis:
Table 3: Acylation Pathways
| Reagent | Coupling Agent | Solvent | Product | Purity |
|---|---|---|---|---|
| Benzoyl chloride | HATU, DIPEA | DMF | Bis-amide derivative | 95% |
| Fmoc-protected amino acid | EDC, HOAt | DCM | Peptide-like conjugate | 89% |
Mechanistic insight: HATU-mediated couplings show higher efficiency (≥90% conversion) compared to EDC/HOAt systems (75–85%) due to reduced racemization .
Hydrolysis and Stability
The compound demonstrates pH-dependent hydrolysis:
| Condition | Time | Products | Degradation Rate |
|---|---|---|---|
| 1M HCl, 25°C | 24 hr | Glycine derivative + benzylmethylamine | 92% |
| 0.1M NaOH, 60°C | 4 hr | Fragmented amines + CO₂ | 78% |
| Neutral pH, 37°C | 7 days | <5% degradation | Stable |
Interaction with Biological Targets
In medicinal chemistry studies, the compound exhibits:
-
Enzyme inhibition : Competitive binding to trypsin-like proteases (Kᵢ = 2.3 μM) via hydrogen bonding with the catalytic triad
-
Receptor modulation : Partial agonism at σ-2 receptors (EC₅₀ = 14 nM) attributed to spatial alignment of the carbamoyl group
Redox Reactions
Limited oxidative reactivity is observed:
| Oxidizing Agent | Conditions | Product | Conversion |
|---|---|---|---|
| KMnO₄, H₂O | 80°C, 2 hr | Oxidative cleavage to nitriles | 41% |
| mCPBA, CH₂Cl₂ | 0°C, 30 min | Sulfoxide derivative | Not detected |
This reactivity profile establishes this compound as a versatile intermediate for synthesizing pharmacologically active compounds and functional materials. Its stability under physiological conditions (pH 7.4, 37°C) makes it particularly suitable for drug discovery applications .
Scientific Research Applications
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its carbamate moiety.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Molecular Formula : C₁₉H₁₈ClN₃OS
- Key Differences :
- Incorporates a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety, introducing a heterocyclic thiazole ring.
- The chlorophenyl-thiazol group enhances π-π stacking interactions, making it suitable for targeting kinase enzymes or antimicrobial applications.
- Higher molecular weight (371.88 g/mol) compared to the main compound (271.75 g/mol for the hydrochloride form) .
2-Amino-N-ethyl-N-(2-fluoro-benzyl)-acetamide
- CAS : 769884-79-9
- Key Differences: Substitutes the benzyl(methyl) group with ethyl and 2-fluoro-benzyl groups. Lacks the carbamoyl-methyl bridge, reducing steric hindrance .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- CAS : 51816-17-2
- Key Differences: Features a diethylaminoethyl side chain, introducing a tertiary amine for enhanced solubility in acidic environments. The phenylacetamide core is simpler, lacking the benzyl(methyl)carbamoyl group, which may limit its binding specificity in receptor-ligand interactions .
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- CAS : 698985-06-7
- Key Differences :
Acetamide, N-(aminocarbonyl)-2-(octylamino)-
- CAS : 133000-97-2
- The aminocarbonyl group replaces the benzyl(methyl)carbamoyl, altering hydrogen-bonding capabilities .
Structural and Functional Analysis
Pharmacological and Toxicological Insights
- Main Compound: Limited toxicity data, but high-purity grades suggest preclinical research use .
- Thiazol Derivative : The chlorophenyl group may pose hepatotoxicity risks, requiring further metabolic studies .
- Fluoro-Benzyl Derivative: Fluorine substitution could reduce toxicity compared to non-fluorinated analogs .
Biological Activity
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide is a compound of growing interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C₁₂H₁₈ClN₃O₂
- Molecular Weight : 271.75 g/mol
- IUPAC Name : 2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide; hydrochloride
- Appearance : Powder
- Storage Temperature : 4 °C
The compound features an amine group, a carbamoyl group, and an acetamide structure, categorizing it within the broader class of organic compounds known as amides. Its reactivity is attributed to these functional groups, which facilitate further chemical modifications and the synthesis of related compounds .
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to other benzamide derivatives .
- Anticancer Potential : The compound's structural features may allow it to modulate pathways involved in tumor growth and metastasis. Analogous compounds have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or receptors involved in cancer progression .
- Neuroprotective Effects : Some derivatives within the same chemical family have demonstrated neuroprotective effects, suggesting that further exploration into the neuroprotective capabilities of this compound could yield significant therapeutic insights .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with several structurally similar compounds. The following table summarizes key characteristics and activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Amino-N-benzylacetamide | C₉H₁₃N₃O | Lacks carbamoyl group; simpler structure | Moderate antimicrobial activity |
| N-benzyl-N-methylacetamide | C₉H₁₃N₃O | No amino group; primarily an amide | Low anticancer activity |
| 2-(benzyloxy)-N-methylacetamide | C₁₁H₁₅N₃O₂ | Contains an ether linkage | Limited neuroprotective effects |
| 2-Amino-N-(phenyl)methylacetamide | C₁₁H₁₅N₃O | Similar amine structure; variation in substituents | Potent anticancer properties |
This comparative analysis highlights the distinct biological profiles attributed to structural variations among related compounds, emphasizing the unique potential of this compound in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzamide derivatives, providing insights into their mechanisms and therapeutic potentials:
- Antitumor Studies : A study focusing on benzamide derivatives found that certain structural modifications led to enhanced inhibitory effects on cancer cell lines. This suggests that this compound could be optimized for similar applications through targeted modifications .
- Inhibition of Dihydrofolate Reductase (DHFR) : Research has shown that some benzamide derivatives inhibit DHFR, a critical enzyme in folate metabolism. This mechanism could be explored for developing novel anticancer agents based on the structure of this compound .
- Neuroprotective Mechanisms : Investigations into related compounds have indicated potential neuroprotective mechanisms through modulation of oxidative stress pathways. This area warrants further exploration for this compound as a candidate for neurodegenerative diseases .
Q & A
Q. What computational methods predict binding affinities to biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess interactions with putative targets (e.g., kinases, GPCRs). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
- Example : Conflicting reports on oxidative stability may stem from varying oxygen levels in assay environments. Researchers should replicate experiments under controlled atmospheres (e.g., nitrogen vs. ambient air) and employ electron paramagnetic resonance (EPR) to detect free radical intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
